molecular formula C7H8F2N2O2 B6178224 methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate CAS No. 2567497-47-4

methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Cat. No. B6178224
CAS RN: 2567497-47-4
M. Wt: 190.1
InChI Key:
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Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate, also known as 5-methyl-2-methyl-1H-imidazole-1-carboxylic acid difluoromethyl ester, is an organic compound that has been studied extensively due to its potential applications in various scientific fields. This molecule is a colorless solid at room temperature and is soluble in ethanol and methanol. It is a derivative of imidazole, which is a five-membered heterocyclic aromatic compound. The molecule has two chiral centers, making it a chiral molecule.

Mechanism of Action

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate acts as a ligand in various catalytic reactions. In these reactions, the molecule binds to the metal catalyst, forming a coordination complex. This coordination complex is then able to catalyze the desired reaction. The molecule acts as a Lewis base, donating electrons to the metal catalyst.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known that this molecule is not toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this molecule is its low cost and availability. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degrading. However, this molecule has a limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate. One potential direction is to further explore its potential applications in the synthesis of polymers and metal-organic frameworks. Additionally, further research could be conducted to explore its potential applications in drug delivery and catalysis. Furthermore, research could be conducted to explore its potential biochemical and physiological effects. Finally, research could be conducted to explore its potential uses in other scientific fields, such as materials science and nanotechnology.

Synthesis Methods

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate can be synthesized via a two-step reaction. The first step involves the reaction of 1-chloro-2-methyl-1H-imidazole-5-carboxylic acid with difluoromethylmagnesium bromide. This reaction produces the 1-difluoromethyl-2-methyl-1H-imidazole-5-carboxylic acid. The second step involves the reaction of the 1-difluoromethyl-2-methyl-1H-imidazole-5-carboxylic acid with sodium methoxide, which produces the desired this compound.

Scientific Research Applications

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has been studied extensively due to its potential applications in various scientific fields. This molecule has been used as a ligand in various catalytic reactions. It has also been used in the synthesis of various organic compounds and pharmaceuticals. Moreover, this molecule has been used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it has been used in the synthesis of various metal-organic frameworks, which have potential applications in the fields of catalysis and drug delivery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate involves the reaction of difluoromethyl-1-methylimidazole-4-carboxylate with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "Difluoromethyl-1-methylimidazole-4-carboxylate", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add difluoromethyl-1-methylimidazole-4-carboxylate and base to a reaction flask", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2567497-47-4

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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